molecular formula C19H21NO4 B7429967 3-[(4-Hydroxy-2-phenylpentyl)carbamoyl]benzoic acid

3-[(4-Hydroxy-2-phenylpentyl)carbamoyl]benzoic acid

Cat. No.: B7429967
M. Wt: 327.4 g/mol
InChI Key: FQDNIRPGROWRLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Hydroxy-2-phenylpentyl)carbamoyl]benzoic acid is an organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a hydroxyphenylpentyl group through a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Hydroxy-2-phenylpentyl)carbamoyl]benzoic acid typically involves the following steps:

    Formation of the Hydroxyphenylpentyl Intermediate: This step involves the preparation of the 4-hydroxy-2-phenylpentyl intermediate through a series of reactions, including Friedel-Crafts alkylation and subsequent functional group modifications.

    Carbamoylation: The hydroxyphenylpentyl intermediate is then reacted with an appropriate carbamoylating agent, such as isocyanates or carbamoyl chlorides, under controlled conditions to form the carbamoyl linkage.

    Benzoic Acid Coupling: Finally, the carbamoylated intermediate is coupled with benzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Hydroxy-2-phenylpentyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbamoyl group can be reduced to amines under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or Lewis acids.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-[(4-Hydroxy-2-phenylpentyl)carbamoyl]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-[(4-Hydroxy-2-phenylpentyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carbamoyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Shares the benzoic acid moiety but lacks the hydroxyphenylpentyl group.

    2-Phenylpentanoic acid: Contains the phenylpentyl group but lacks the benzoic acid and carbamoyl linkage.

    N-(4-Hydroxyphenyl)carbamic acid: Contains the hydroxyphenyl and carbamoyl groups but lacks the benzoic acid moiety.

Uniqueness

3-[(4-Hydroxy-2-phenylpentyl)carbamoyl]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[(4-hydroxy-2-phenylpentyl)carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-13(21)10-17(14-6-3-2-4-7-14)12-20-18(22)15-8-5-9-16(11-15)19(23)24/h2-9,11,13,17,21H,10,12H2,1H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDNIRPGROWRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CNC(=O)C1=CC(=CC=C1)C(=O)O)C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.